

# Technical Guide: **Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate**

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate*

**Cat. No.:** B592348

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CAS Number: 893566-75-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate**, a key building block in the synthesis of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

## Chemical and Physical Properties

This section summarizes the key physicochemical properties of **tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate**.

Property	Value	Reference
CAS Number	893566-75-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>18</sub> BrNO <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	312.21 g/mol	<a href="#">[4]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
Purity	≥98%	<a href="#">[3]</a> <a href="#">[5]</a>
Storage	Sealed in dry conditions at 2-8°C	<a href="#">[3]</a>
IUPAC Name	tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate	<a href="#">[3]</a>
InChI Key	GKXSAKJDUDGJFB-UHFFFAOYSA-N	<a href="#">[3]</a>
SMILES	CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Br	

## Synthesis and Purification

A detailed experimental protocol for the synthesis of **tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate** is provided below.

## Experimental Protocol: Synthesis

This protocol describes the N-Boc protection of 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Materials:

- 8-bromo-1,2,3,4-tetrahydroisoquinoline
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

- Triethylamine (TEA)
- Dichloromethane (DCM)
- Citric acid solution
- Saturated brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Petroleum ether
- Ethyl acetate

Procedure:

- To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.0 eq) dropwise at 0°C.[1]
- Stir the reaction mixture at room temperature for 30 minutes.[1]
- Quench the reaction by adding a citric acid solution.[1]
- Separate the organic layer and wash it with saturated brine.[1]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to yield **tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate**.[1]

## Application in Drug Discovery and Development

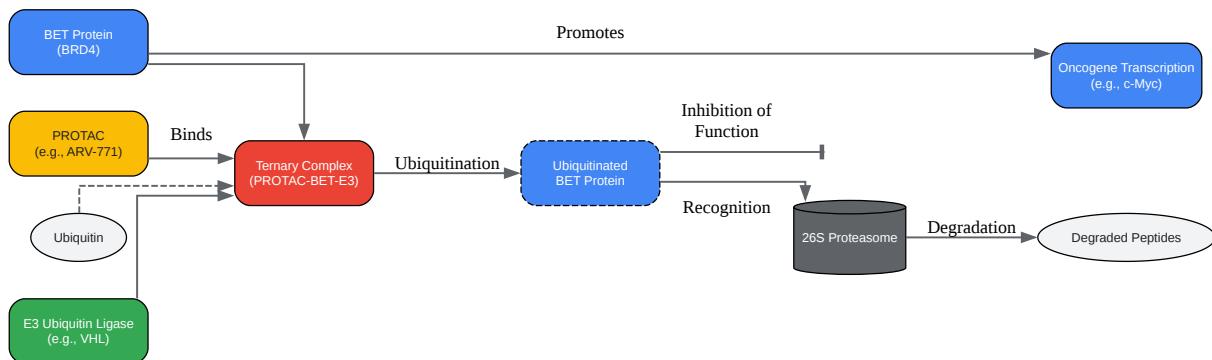
**Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate** is a crucial intermediate in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6] This compound serves as a precursor to ligands that bind to E3 ubiquitin ligases, a key component of the PROTAC molecule.

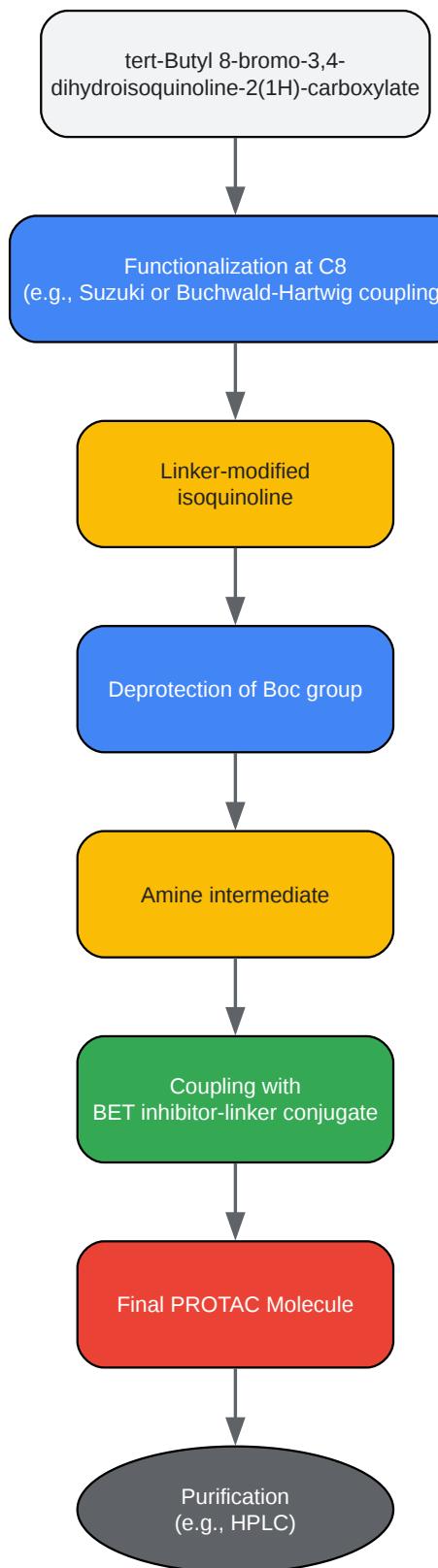
## Role in BET Protein Degradation

This building block is particularly relevant for the development of degraders targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).<sup>[7]</sup> BET proteins are epigenetic readers that play a critical role in the transcriptional regulation of oncogenes, making them attractive targets for cancer therapy.<sup>[7]</sup> PROTACs derived from this scaffold can induce the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to anti-proliferative effects in cancer cells.<sup>[6]</sup>

## Signaling Pathway of BET Protein Degradation by PROTACs

The following diagram illustrates the general mechanism of action for a BET-targeting PROTAC.



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- To cite this document: BenchChem. [Technical Guide: Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592348#tert-butyl-8-bromo-3-4-dihydroisoquinoline-2-1h-carboxylate-cas-number>]

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